molecular formula C17H17Cl3N4O2 B12064693 N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine CAS No. 63741-10-6

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine

Cat. No.: B12064693
CAS No.: 63741-10-6
M. Wt: 415.7 g/mol
InChI Key: UGDJBKWHSWJSMB-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor, followed by diazotization and azo coupling reactions. The final step involves the introduction of the chloroethyl and ethyl groups under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by continuous azo coupling in specialized reactors. The use of automated systems ensures consistent quality and efficiency. Safety measures are paramount due to the hazardous nature of some intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The azo group may also play a role in its activity by participating in redox reactions and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-ethyl-m-toluidine: Lacks the azo and nitro groups, resulting in different chemical properties.

    4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine: Similar structure but without the chloroethyl group.

Uniqueness

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is unique due to the presence of both chloroethyl and azo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications.

Properties

CAS No.

63741-10-6

Molecular Formula

C17H17Cl3N4O2

Molecular Weight

415.7 g/mol

IUPAC Name

N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylaniline

InChI

InChI=1S/C17H17Cl3N4O2/c1-3-23(7-6-18)12-4-5-16(11(2)8-12)21-22-17-14(19)9-13(24(25)26)10-15(17)20/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

UGDJBKWHSWJSMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C

Origin of Product

United States

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